BI-853520 is a novel compound classified as a highly selective inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in various cellular processes, including cell adhesion, migration, and survival. Overexpression and activation of FAK have been associated with several malignancies, making it a promising target for cancer therapy. BI-853520 has shown potential in preclinical and early clinical studies for treating advanced or metastatic nonhematologic malignancies, particularly in patients with tumors exhibiting a mesenchymal phenotype characterized by the loss of E-cadherin expression .
BI-853520 belongs to the class of compounds known as 2-Anilino-4-benzylaminopyrimidines. It is designed to be an ATP-competitive inhibitor of FAK, demonstrating high selectivity against other kinases, such as PYK2. The compound's development was guided by structural insights from X-ray crystallography, which revealed its unique binding mode to the FAK enzyme .
The synthesis of BI-853520 involves several key steps:
Technical details regarding the specific reaction conditions (temperature, solvents, catalysts) are often proprietary but typically involve standard organic synthesis methodologies .
The molecular structure of BI-853520 can be described as follows:
The binding interactions within the FAK active site include hydrogen bonds between the nitrogen atoms of the pyrimidine and specific residues in the kinase hinge region, contributing to its high selectivity .
BI-853520 primarily acts through competitive inhibition of FAK by binding to its ATP-binding pocket. Key reactions include:
The mechanism of action of BI-853520 involves several steps:
Key physical and chemical properties of BI-853520 include:
These properties are crucial for formulation development and determining suitable administration routes in clinical settings .
BI-853520 is primarily investigated for its potential applications in oncology as a therapeutic agent targeting cancers characterized by aberrant FAK signaling. Its clinical evaluation has focused on:
Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a 125-kDa non-receptor tyrosine kinase that localizes to cellular focal adhesions. Its structure comprises three functional domains:
FAK is hyperactivated in diverse solid tumors (breast, ovarian, pancreatic, NSCLC), where it drives oncogenic processes:
Table 1: FAK Domains and Oncogenic Functions
Domain | Key Residues | Binding Partners | Tumorigenic Functions | |
---|---|---|---|---|
FERM | Y194, Y397 | Integrins, c-Met, p53 | Pro-survival signaling, nuclear transcription | |
Kinase | Y576, Y577 | PI3K, SRC | Phosphorylation cascade activation | |
FAT | Y861, Y925 | Paxillin, Talin | Focal adhesion assembly, cell motility | [1] [9] |
FAK overexpression correlates with poor prognosis in multiple cancers:
These findings established FAK as a compelling target for small-molecule inhibitors.
BI 853520 (Ifebemtinib) is a 2-aminophenyl-4-phenoxypyrimidine derivative designed for:
It was developed to overcome limitations of first-generation inhibitors (e.g., PF-562271’s PYK2 cross-reactivity) [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7